molecular formula C23H18N2O5S2 B2919580 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900135-37-7

3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B2919580
CAS No.: 900135-37-7
M. Wt: 466.53
InChI Key: RYQDUJPNAJFAMY-UYRXBGFRSA-N
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Description

The compound "3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide" is a complex organic molecule with potential applications in multiple fields. It's characterized by a thiazolidine ring fused with chromone and benzylidene groups, which contribute to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolidine ring, followed by the attachment of benzylidene and chromone moieties. The key steps include:

  • Thiazolidine Ring Formation: : Reacting α-bromoketones with thiourea under basic conditions.

  • Benzylidene Attachment: : Utilizing benzaldehyde derivatives in a condensation reaction with the thiazolidine intermediate.

  • Chromone Integration: : Finally, linking the chromone derivative through amide bond formation under peptide-coupling conditions.

Industrial Production Methods

For industrial-scale production, the process is scaled up with optimizations such as:

  • Continuous Flow Chemistry: : Enhancing reaction efficiency and safety.

  • Automated Reactors: : Precision in maintaining reaction conditions.

  • High-Throughput Screening: : Optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions including:

  • Oxidation: : Can be oxidized using agents like potassium permanganate.

  • Reduction: : Subject to reduction with reagents like lithium aluminum hydride.

  • Substitution: : Undergoes nucleophilic substitution reactions at specific reactive sites.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Nucleophiles like sodium methoxide in methanol.

Major Products

  • Oxidation: : Produces carboxylic acids or ketones.

  • Reduction: : Yields alcohols or amines.

  • Substitution: : Generates substituted thiazolidine derivatives.

Scientific Research Applications

This compound has been explored for its potential in various fields such as:

  • Chemistry: : Used as a starting material for synthesizing complex molecules.

  • Biology: : Investigated for its potential enzyme inhibition properties.

  • Medicine: : Studied for its anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the synthesis of specialized chemicals and intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition: : Binds to active sites of enzymes, inhibiting their activity.

  • Pathway Modulation: : Affects cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

When compared with similar thiazolidine and chromone derivatives, this compound stands out due to its unique combination of functional groups, which enhance its reactivity and biological activity.

  • Similar Compounds

    • Thiazolidine Derivatives: : Other thiazolidine compounds but without the chromone moiety.

    • Chromone Derivatives: : Chromone compounds lacking the thiazolidine group.

Properties

IUPAC Name

3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S2/c1-29-17-5-3-2-4-14(17)13-19-22(28)25(23(31)32-19)11-10-20(26)24-16-7-8-18-15(12-16)6-9-21(27)30-18/h2-9,12-13H,10-11H2,1H3,(H,24,26)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQDUJPNAJFAMY-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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